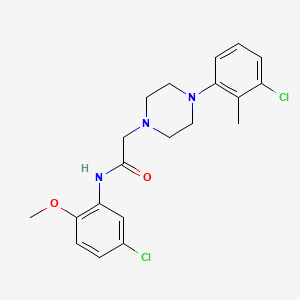

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N3O2/c1-14-16(22)4-3-5-18(14)25-10-8-24(9-11-25)13-20(26)23-17-12-15(21)6-7-19(17)27-2/h3-7,12H,8-11,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYFFHNDOWCSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3-chloro-2-methylphenylpiperazine.

Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and acylation, to form an intermediate compound.

Final Product: The intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes a piperazine moiety and chlorinated phenyl groups. The molecular formula is , with a molecular weight of approximately 431.9 g/mol. The presence of chlorine atoms and methoxy groups suggests potential interactions with biological targets, enhancing its pharmacological activity.

Anticancer Activity

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide exhibit cytotoxic properties against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 1.5 | |

| Compound B | PC-3 (Prostate) | 2.0 | |

| Compound C | HepG2 (Liver) | 1.8 |

Studies have shown that the cytotoxicity of Mannich bases, including those derived from similar structures, can be significantly higher than standard chemotherapeutic agents like 5-fluorouracil, suggesting a promising avenue for developing new anticancer therapies .

Neurological Applications

The compound's structure suggests it may interact with neurotransmitter systems, particularly through its piperazine ring, which is known to modulate serotonin and dopamine receptors. Preliminary studies indicate potential use as an antipsychotic or anxiolytic agent.

Case Study: Dopamine Receptor Interaction

In a study assessing the binding affinity of various piperazine derivatives to dopamine receptors, compounds structurally related to this compound demonstrated selective activity towards the D4 receptor, indicating possible therapeutic applications in treating schizophrenia and other mood disorders .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. Recent advancements in synthetic methodologies have enabled the development of diverse analogs with enhanced biological activities.

Table 2: Synthetic Routes for Derivatives

| Synthetic Route | Yield (%) | Key Steps |

|---|---|---|

| Route A | 85 | Mannich Reaction |

| Route B | 90 | Ugi-Tetrazole Reaction |

| Route C | 80 | Cyclization and Deprotection |

These synthetic routes highlight the feasibility of producing various derivatives that may exhibit improved pharmacological profiles .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Acetamide Derivatives

Key Observations :

- The target compound’s dual chloro substituents (on both the phenyl and piperazine groups) distinguish it from simpler analogs like , which lack the pyrazine-sulfanyl group.

- Compared to diphenylacetamide derivatives (e.g., ), the target compound’s sulfur-containing backbone may enhance binding to sulfur-sensitive biological targets .

- Thiazole-containing analogs (e.g., ) exhibit structural diversity but share the piperazine-acetamide scaffold , highlighting its versatility in drug design.

Key Differentiators

- Structural Complexity : The target compound’s pyrazine-sulfanyl backbone and dual chloro substituents provide unique steric and electronic properties compared to simpler analogs .

- Functional Versatility : Unlike thiazole- or oxadiazole-containing derivatives (e.g., ), the target’s structure may allow for broader pharmacological applications, including anti-inflammatory or enzyme inhibition roles.

- Synthetic Challenges : The integration of a sulfur-containing pyrazine ring may require specialized reagents or conditions, as seen in sulfonamide synthesis (e.g., ).

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula: C18H15Cl2N3O2

Molecular Weight: 380.22 g/mol

IUPAC Name: this compound

InChIKey: BKSXDXPWGLCLAS-BQYQJAHWSA-N

The compound's structure features a piperazine ring, which is commonly associated with various biological activities, particularly in the realm of psychopharmacology and oncology.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer potential. For instance, derivatives that include piperazine structures have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating disorders such as depression and anxiety.

Case Study: Serotonin Receptor Modulation

In a study examining the effects of piperazine derivatives on serotonin receptors, it was found that modifications to the phenyl group significantly enhanced receptor affinity and selectivity. This suggests that this compound could potentially serve as a lead compound for developing new antidepressants.

Toxicity and Safety Profile

While the compound shows promise in various therapeutic areas, understanding its toxicity is crucial. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, others may present risks at higher concentrations.

Table 2: Toxicity Data Overview

Q & A

Basic: What are the typical synthetic routes and critical optimization strategies for this compound?

Answer:

The synthesis involves multi-step organic reactions, including:

- Step 1: Formation of the piperazine core via nucleophilic substitution or cyclization reactions under inert atmospheres to prevent oxidation .

- Step 2: Coupling of the chlorinated methoxyphenyl acetamide moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

- Step 3: Final purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO/ethanol mixtures) .

Key optimization strategies:

- Temperature control (<60°C) to avoid decomposition of the piperazine ring .

- Use of anhydrous solvents (e.g., THF, DCM) to suppress hydrolysis of reactive intermediates .

- Monitoring reaction progress via TLC and HPLC to isolate intermediates with >95% purity .

Basic: What analytical techniques are most reliable for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), piperazine (δ 2.5–3.5 ppm for N–CH₂), and acetamide (δ 1.9–2.1 ppm for CO–CH₂) groups .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region (δ 6.5–7.5 ppm) caused by chloro-substituents .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~450–460 m/z) and detect halogen isotopic patterns .

- X-ray Crystallography: For unambiguous structural confirmation if single crystals are obtained (SHELX refinement recommended) .

Advanced: How can computational modeling resolve contradictions in reported pharmacological data?

Answer:

Contradictions in receptor-binding affinities (e.g., serotonin vs. dopamine receptors) can be addressed via:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., 5-HT₁A or D₂ receptors). Focus on the piperazine moiety’s role in hydrogen bonding with Asp3.32 residues .

- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify key binding residues .

- QSAR Studies: Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using Hammett constants or DFT-derived descriptors .

Validation: Cross-check computational predictions with in vitro radioligand displacement assays (e.g., using [³H]spiperone for D₂ receptor studies) .

Advanced: What strategies mitigate instability of the piperazine-acetamide linkage during storage?

Answer:

Instability arises from hydrolysis (amide bond cleavage) and oxidation (piperazine ring degradation):

- Storage: Lyophilized solid at –20°C under argon; avoid aqueous solutions at neutral/basic pH .

- Stabilizers: Add antioxidants (0.1% BHT) or chelating agents (EDTA) to formulations to prevent metal-catalyzed oxidation .

- Degradation Monitoring: Use stability-indicating HPLC methods (C18 column, acetonitrile/water gradient) to quantify hydrolysis products .

Basic: What is the hypothesized mechanism of action based on structural analogs?

Answer:

The compound’s piperazine and chloro-methoxyphenyl groups suggest dual activity:

- GPCR Modulation: Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The chloro-methoxyphenyl group may enhance lipophilicity and blood-brain barrier penetration .

- Enzyme Inhibition: Acetamide moieties in analogs (e.g., N-substituted oxadiazoles) inhibit lipoxygenase or cyclooxygenase via hydrophobic pocket binding .

Experimental validation: Perform competitive binding assays against 5-HT₁A/D₂ receptors and enzyme inhibition studies (IC₅₀ determination) .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

Low yields (<40%) may result from steric hindrance or poor nucleophilicity:

- Activation: Use HATU or PyBOP instead of EDC/HOBt to enhance coupling efficiency .

- Microwave-Assisted Synthesis: Reduce reaction time (20–30 min vs. 12–24 hrs) and improve yields by 15–20% .

- Alternative Solvents: Switch from DMF to NMP for better solubility of aromatic intermediates .

Advanced: What are the challenges in crystallizing this compound for X-ray studies?

Answer:

Crystallization challenges include:

- Polymorphism: Screen 10–15 solvent systems (e.g., ethanol/water, acetone/hexane) to isolate stable polymorphs .

- Twinned Crystals: Use SHELXD for structure solution and refine with SHELXL to resolve twinning .

- Data Collection: Collect high-resolution (<1.0 Å) data at synchrotron facilities to overcome weak diffraction from flexible piperazine groups .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

- Receptor Binding: Radioligand displacement assays using [³H]ketanserin (5-HT₂A) or [³H]raclopride (D₂) .

- Enzyme Inhibition: Fluorometric assays for COX-2 or LOX activity (IC₅₀ determination) .

- Cytotoxicity: MTT assay on HEK-293 or SH-SY5Y cell lines to assess safety margins (EC₅₀ > 50 µM) .

Advanced: How does the chloro-substitution pattern influence pharmacological selectivity?

Answer:

- Position 5 (Methoxyphenyl Ring): Enhances electron-withdrawing effects, stabilizing π-π interactions with receptor aromatic residues (e.g., Phe6.52 in 5-HT₁A) .

- Position 3 (Piperazine-Linked Phenyl): Chloro groups at this position reduce metabolic oxidation by CYP3A4, prolonging half-life in vivo .

Validation: Synthesize analogs with Cl → F or CH₃ substitutions and compare binding affinities .

Advanced: What computational tools predict metabolic degradation pathways?

Answer:

- SwissADME: Predicts Phase I/II metabolism sites (e.g., piperazine N-oxidation or acetamide hydrolysis) .

- Meteor Nexus: Simulates CYP450-mediated degradation using rule-based and machine learning models .

- Validation: Compare predictions with in vitro microsomal stability assays (rat/human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.